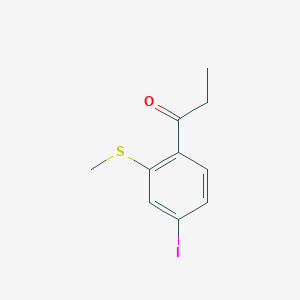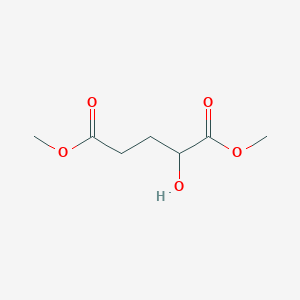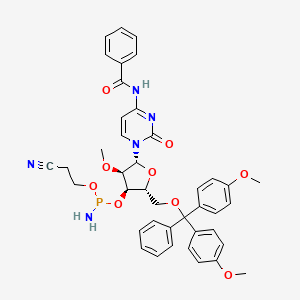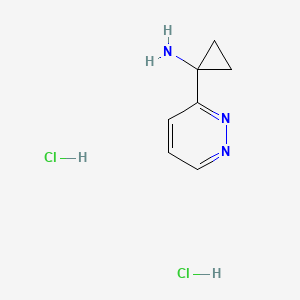
1-(Pyridazin-3-yl)cyclopropanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL involves several steps. One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Cycloaddition: This reaction involves the addition of a compound to a double or triple bond, forming a ring structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL involves its interaction with specific molecular targets. For instance, it can inhibit calcium ion influx, which is essential for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, such as reducing blood pressure and preventing blood clots. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Pyrazolopyridine: Exhibits adenosine receptor antagonist activity and phosphodiesterase inhibitory activity.
Dihydropyridazinone: Demonstrates enhanced potency due to its ability to inhibit calcium ion influx.
The uniqueness of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL lies in its specific structure, which allows for diverse interactions and applications in various scientific fields.
Properties
Molecular Formula |
C7H11Cl2N3 |
|---|---|
Molecular Weight |
208.09 g/mol |
IUPAC Name |
1-pyridazin-3-ylcyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(3-4-7)6-2-1-5-9-10-6;;/h1-2,5H,3-4,8H2;2*1H |
InChI Key |
NFQGUEWDJGIPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NN=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
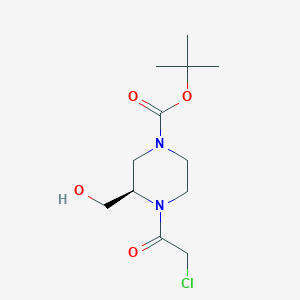

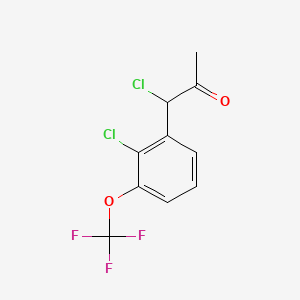
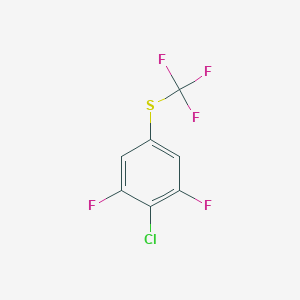
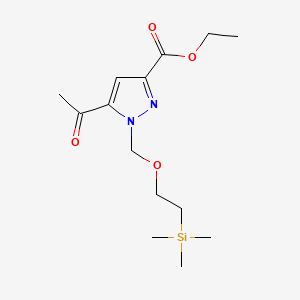
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)
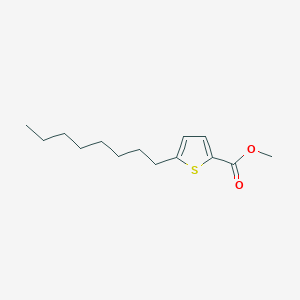
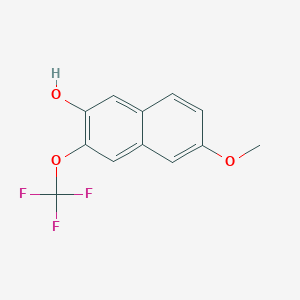
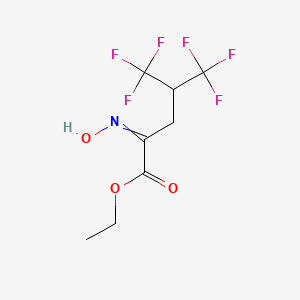
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
